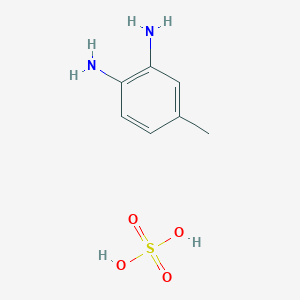

4-Methylbenzene-1,2-diamine sulfate

説明

BenchChem offers high-quality 4-Methylbenzene-1,2-diamine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzene-1,2-diamine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-methylbenzene-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXGAXXOGWBQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668255 | |

| Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084893-43-5 | |

| Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical characteristics of 4-methyl-1,2-phenylenediamine sulfate

Technical Monograph: Physicochemical Characteristics & Analytical Profiling of 4-Methyl-1,2-Phenylenediamine Sulfate

Executive Summary

4-Methyl-1,2-phenylenediamine sulfate (CAS: 615-50-9), widely known as Toluene-2,5-diamine sulfate (PTD Sulfate) , represents a critical primary intermediate in the synthesis of oxidative colorants. Unlike its analogue p-phenylenediamine (PPD), the methylation at the C4 position introduces steric and electronic modifications that alter its sensitization profile and reaction kinetics.

This guide provides a rigorous examination of the physicochemical properties, stability mechanisms, and validated analytical protocols for PTD Sulfate. It is designed to move beyond basic data sheets, offering the "why" and "how" necessary for robust experimental design in drug development and cosmetic toxicology.

Molecular Architecture & Identity

Understanding the salt form is prerequisite to accurate formulation. The sulfate counter-ion serves a dual purpose: it increases water solubility and significantly retards the auto-oxidation of the amine groups, which are otherwise highly labile in their free-base form.

Chemical Nomenclature:

-

IUPAC Name: 2-methylbenzene-1,4-diamine sulfate

-

Common Name: Toluene-2,5-diamine sulfate

-

Molecular Formula:

-

Molecular Weight: 220.25 g/mol

Structural Insight: The molecule consists of a toluene core with two amino groups at positions 2 and 5. The sulfate group typically forms a 1:1 ionic lattice. In solution, the pH dictates the equilibrium between the protonated cation (stable) and the free amine (reactive).

Physicochemical Profile

The following data aggregates standard values with observed experimental behaviors.

| Parameter | Value / Characteristic | Application Note |

| Physical State | Crystalline powder | White to pale pink/gray. Darkens rapidly upon humidity/air exposure due to surface oxidation. |

| Melting Point | > 300°C (Decomposes) | High lattice energy of the salt prevents melting; sublimation/decomposition occurs first. |

| Solubility (Water) | > 50 g/L @ 20°C | Highly soluble, creating strongly acidic solutions (pH ~2-3). |

| Solubility (Ethanol) | Slightly soluble | Poor solubility in organic solvents complicates extraction without pH adjustment. |

| pKa (approx) | pKa1 ~ 3.0; pKa2 ~ 6.4 | Critical for HPLC method development; mobile phase pH must control ionization state. |

| LogP (Octanol/Water) | -0.3 (calculated for salt) | Hydrophilic nature necessitates Reverse Phase (RP) or Ion Exchange chromatography. |

| UV | ~240 nm, ~290 nm | Secondary absorption bands shift significantly with pH changes (bathochromic shift in alkaline media). |

Reaction Kinetics: The Oxidative Coupling Mechanism

In application, PTD Sulfate acts as a primary intermediate . It does not produce color alone but requires:

-

Activation: Alkaline pH (usually ammonia or MEA) to liberate the free base.

-

Oxidation: An oxidizing agent (

) to generate the electrophilic quinonediimine. -

Coupling: Reaction with electron-rich couplers (e.g., resorcinol) to form the chromophore.

Mechanism Visualization: The diagram below illustrates the pathway from the stable sulfate salt to the final indamine dye, highlighting the critical "Quinonediimine" bottleneck where reaction control is lost if not properly buffered.

Figure 1: Stepwise activation and oxidative coupling pathway of 4-methyl-1,2-phenylenediamine sulfate.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: Quantify PTD Sulfate purity and detect degradation products (e.g., Bandrowski’s base analogues).

Scientific Rationale: Because PTD is an amine, it interacts strongly with residual silanols on silica columns, leading to peak tailing. We utilize an Ion-Pairing or High pH Stability strategy. The protocol below uses a buffered aqueous phase to suppress ionization or ion-pairing to improve retention.

Instrument Setup:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Detector: Diode Array Detector (DAD) at 280 nm (selectivity) and 240 nm (sensitivity).

-

Temperature: 25°C.

Reagents:

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

Methodology:

-

Preparation: Dissolve 10 mg PTD Sulfate in 50 mL Mobile Phase A. Note: Avoid pure organic solvent for dissolution to prevent precipitation of the salt.

-

Gradient:

-

0-5 min: 5% B (Isocratic hold to elute salts).

-

5-15 min: 5% → 60% B (Linear ramp).

-

15-20 min: 60% B (Wash).

-

-

Self-Validation Check:

-

Tailing Factor: Must be < 1.5. If higher, add 0.1% Triethylamine (TEA) to Mobile Phase A as a silanol blocker.

-

Resolution: Ensure separation from the autoxidation dimer (often elutes at high organic %).

-

Protocol B: Stability Stress Testing (For Formulation)

Objective: Determine the rate of oxidative degradation in aqueous solution.

-

Baseline: Prepare a 1% (w/v) solution in deoxygenated water (sparged with

). Measure pH (expect ~2.5). -

Stress: Split sample into three vials:

-

Vial A: Control (

atmosphere, dark). -

Vial B: Air exposed, ambient light.

-

Vial C: Air exposed, adjusted to pH 9.0 with NaOH.

-

-

Monitoring: Analyze via HPLC at t=0, 1h, 4h, and 24h.

-

Expectation: Vial C will show rapid discoloration (brown/black) and loss of the PTD peak, confirming the instability of the free base compared to the sulfate salt.

Analytical Workflow Visualization

To ensure reproducibility, the following workflow defines the critical decision points in characterizing this compound.

Figure 2: Quality control decision tree for 4-methyl-1,2-phenylenediamine sulfate analysis.

Safety & Handling (Contextualized)

While this guide focuses on physicochemistry, the chemical nature of PTD Sulfate dictates safety protocols.

-

Sensitization: As a PPD analogue, it is a known skin sensitizer (Category 1). All handling requires nitrile gloves; latex is permeable to aromatic amines.

-

Dust Explosion: As a fine organic powder, the sulfate salt poses a dust explosion hazard. Use in a fume hood or with local exhaust ventilation (LEV).

References

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Toluene-2,5-diamine and its sulfate. European Commission. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 2-methyl-p-phenylenediamine sulphate. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 2,5-Diaminotoluene sulfate. National Library of Medicine. Retrieved from [Link]

-

Nohynek, G. J., et al. (2004). Toxicity and human health risk of hair dyes. Food and Chemical Toxicology. [Link]

An In-depth Technical Guide to the Molecular Structure of 4-Methylbenzene-1,2-diamine Sulfate

Abstract

This technical guide provides a comprehensive examination of the molecular structure and physicochemical properties of 4-Methylbenzene-1,2-diamine sulfate. This compound, a salt of the versatile organic intermediate 4-Methylbenzene-1,2-diamine (also known as 3,4-diaminotoluene), is of significant interest to researchers in medicinal chemistry, materials science, and dye synthesis. Through an analysis of its chemical identity, spectroscopic signatures, and structural characteristics, this document aims to provide a foundational understanding for professionals engaged in drug development and chemical synthesis. We will delve into the specific features of its molecular architecture and provide a validated experimental protocol for its characterization.

Introduction

4-Methylbenzene-1,2-diamine, a substituted aromatic amine, serves as a critical building block in the synthesis of a wide array of functional molecules.[1][2] Its applications range from the creation of corrosion inhibitors and antioxidants to its use as a precursor for heterocyclic compounds like benzimidazoles, which are scaffolds of significant pharmaceutical interest.[1][2] The sulfate salt form, 4-Methylbenzene-1,2-diamine sulfate, is often utilized to improve the stability and handling properties of the parent diamine.[3] Understanding the precise molecular structure of this salt is paramount, as the arrangement of atoms, bond lengths, angles, and ionic interactions directly dictates its reactivity, solubility, and biological activity. This guide synthesizes available data to present a detailed structural portrait for researchers and developers.

Chemical Identity and Physicochemical Properties

A precise definition of a chemical entity is the cornerstone of reproducible scientific work. 4-Methylbenzene-1,2-diamine sulfate is formed by the protonation of one or both amine groups of 4-Methylbenzene-1,2-diamine by sulfuric acid.

The parent compound, 4-Methylbenzene-1,2-diamine, is a brownish solid at room temperature.[4][5] It is soluble in water, alcohol, and ether.[5] The formation of the sulfate salt generally increases its stability and modifies its solubility profile.[3]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| Compound Name | 4-Methylbenzene-1,2-diamine sulfate | [6] |

| Synonym(s) | 3,4-Diaminotoluene sulfate | [3] |

| CAS Number | 1084893-43-5 | [6] |

| Molecular Formula | C₇H₁₂N₂O₄S | [3][6] |

| Molecular Weight | 220.25 g/mol | [6] |

| Parent Amine CAS | 496-72-0 | [4][7][8][9][10] |

| Parent Amine Formula | C₇H₁₀N₂ | [4][7][8][9] |

| Parent Amine M.W. | 122.17 g/mol | [4][7][8][9] |

| Parent Amine Melting Point | 87-89 °C | [11] |

Elucidation of the Molecular Structure

The definitive structure of 4-Methylbenzene-1,2-diamine sulfate is best understood by considering the covalent framework of the organic cation and its ionic interaction with the sulfate anion. The structure is confirmed through a combination of spectroscopic methods and can be visualized as shown below.

Caption: Molecular structure of the 4-Methylbenzene-1,2-diammonium cation and the sulfate anion.

The Cation: 4-Methylbenzene-1,2-diammonium

The core of the organic component is a toluene molecule substituted with two adjacent ammonium groups.

-

Aromatic Ring: The benzene ring forms a planar hexagonal structure. The C-C bond lengths within the ring are intermediate between single and double bonds, characteristic of aromatic systems.

-

Substituents: A methyl group (-CH₃) is located at position 4, and two ammonium groups (-NH₃⁺) are at positions 1 and 2. In the acidic environment provided by the sulfuric acid, the lone pairs on the nitrogen atoms of the diamine accept protons, forming the charged ammonium groups. This protonation is a key feature of the salt form.

The Anion: Sulfate (SO₄²⁻)

The counter-ion is the sulfate anion, derived from sulfuric acid (H₂SO₄). It features a central sulfur atom tetrahedrally bonded to four oxygen atoms. Two of these oxygens carry a negative charge, which electrostatically balances the positive charges on the dicationic organic component.

Spectroscopic Confirmation

While X-ray crystallography provides the most definitive solid-state structure, various spectroscopic techniques are essential for routine confirmation and analysis in solution.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum of the parent diamine, 4-Methylbenzene-1,2-diamine, shows characteristic N-H stretching bands for the primary amine groups.[14] In the sulfate salt, these peaks would be expected to shift and broaden due to the formation of the N-H⁺ bonds in the ammonium groups. Additionally, strong, characteristic absorption bands for the sulfate anion (S-O stretching) would be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would confirm the key structural motifs. Protons on the aromatic ring would appear as distinct signals in the downfield region (~6-8 ppm). The methyl group protons would produce a singlet peak further upfield (~2-3 ppm). The protons on the ammonium groups (-NH₃⁺) would likely appear as a broad, exchangeable signal.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule: the methyl carbon, the four distinct aromatic carbons of the benzene ring, and the two carbons bonded to the ammonium groups.

-

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) Mass Spectrometry would show a prominent peak corresponding to the mass of the protonated cation [C₇H₁₁N₂]⁺ or the dication [C₇H₁₂N₂]²⁺, confirming the molecular weight of the organic component.

Applications in Research and Drug Development

The utility of 4-Methylbenzene-1,2-diamine and its salts stems from the reactivity of the adjacent amine groups.[2]

-

Heterocycle Synthesis: It is a key precursor for synthesizing benzimidazoles, quinoxalines, and other fused heterocyclic systems.[2] These scaffolds are prevalent in many pharmaceutically active compounds. The diamine can undergo condensation reactions with carboxylic acids, aldehydes, or ketones to form these ring systems.

-

Polymer and Dye Synthesis: The compound is used as an intermediate in the production of organic pigments, high-performance polymers, and hair dyes.[3][9] The diamine can act as a monomer or a cross-linking agent.

-

Corrosion Inhibition: Derivatives of 4-Methylbenzene-1,2-diamine are effective corrosion inhibitors for various metals, a property attributed to their ability to adsorb onto the metal surface and form a protective film.[1]

Experimental Protocol: Structural Verification by HPLC-MS

To ensure the identity and purity of 4-Methylbenzene-1,2-diamine sulfate in a research setting, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool.[15][16][17]

Objective: To confirm the molecular weight of the 4-Methylbenzene-1,2-diamine cation and assess the purity of the sulfate salt sample.

Rationale: This method provides chromatographic separation of the target analyte from potential impurities, followed by mass analysis for unambiguous identification.[16] Reversed-phase HPLC is well-suited for polar aromatic amines, and ESI-MS is a soft ionization technique ideal for analyzing the charged cation.[18]

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 4-Methylbenzene-1,2-diamine sulfate standard.

-

Dissolve the sample in 10 mL of a 50:50 mixture of water and methanol to create a stock solution of 100 µg/mL. Causality: This solvent system ensures complete dissolution of the polar salt.

-

Further dilute the stock solution to a working concentration of 1-5 µg/mL using the same solvent.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). Causality: The C18 stationary phase provides good retention for the aromatic compound.

-

Mobile Phase A: Water + 0.1% Formic Acid. Causality: The acid maintains the analyte in its protonated, ionic form, which improves peak shape.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes. Causality: The gradient ensures that both polar and non-polar impurities are eluted efficiently.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40 °C. Causality: Elevated temperature reduces viscosity and improves peak symmetry.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: An ESI-MS detector.

-

Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: The analyte is already a cation, making it ideally suited for positive mode detection.

-

Scan Range: m/z 50-300.

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample.

-

Monitor the total ion chromatogram (TIC) for peaks.

-

Extract the mass spectrum for the major peak.

-

Identify the peak corresponding to the protonated parent amine, [M+H]⁺, which should have an m/z (mass-to-charge ratio) of approximately 123.1. This corresponds to the molecular formula [C₇H₁₁N₂]⁺.

-

Calculate the purity of the sample based on the peak area percentage in the chromatogram.

-

Caption: A streamlined workflow for the verification of 4-Methylbenzene-1,2-diamine sulfate.

Conclusion

The molecular structure of 4-Methylbenzene-1,2-diamine sulfate is characterized by the ionic association between a dicationic 4-methylbenzene-1,2-diammonium species and a sulfate anion. This structure is readily confirmed by a suite of standard analytical techniques, most notably mass spectrometry and infrared spectroscopy. Its role as a stable and versatile chemical intermediate ensures its continued importance in the fields of drug discovery, materials science, and industrial chemistry. A thorough understanding of its fundamental structure, as outlined in this guide, is essential for its effective application in these advanced fields.

References

-

Matrix Fine Chemicals. (n.d.). 4-METHYLBENZENE-1,2-DIAMINE | CAS 496-72-0. Retrieved from [Link]

-

Molport. (n.d.). 4-methylbenzene-1,2-diamine | 496-72-0. Retrieved from [Link]

-

WorldOfChemicals. (2013). 4-Methylbenzene-1,2-diamine. Retrieved from [Link]

-

ChemSec. (n.d.). 4-methylbenzene-1,2-diamine - SINimilarity. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methylbenzene-1,2-diamine Sulfate in Modern Hair Dyes. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diaminotoluene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). toluene-2,5-diamine sulfate. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenediamine, 4-methyl-. Retrieved from the NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Benzene-1,2-diamine;4-methylbenzenesulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylcatechol. Retrieved from [Link]

-

ResearchGate. (n.d.). Conclusive structure of diamine 3 using single-crystal X-ray.... Retrieved from [Link]

- Google Patents. (n.d.). CN106349081A - Synthesis method of 3,4-diaminotoluene.

-

Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

-

Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines.... Retrieved from [Link]

-

UCL Discovery. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved from [Link]

- Google Patents. (n.d.). CN101417953A - Synthesis method of diethyl toluene diamine.

-

KNAUER. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

-

IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts.... Retrieved from [Link]

Sources

- 1. CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents [patents.google.com]

- 2. 3,4-Diaminotoluene|High-Purity Research Chemical [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Methylbenzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 5. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1084893-43-5|4-Methylbenzene-1,2-diamine sulfate|BLD Pharm [bldpharm.com]

- 7. 4-METHYLBENZENE-1,2-DIAMINE | CAS 496-72-0 [matrix-fine-chemicals.com]

- 8. 4-methylbenzene-1,2-diamine | 496-72-0 | Buy Now [molport.com]

- 9. 4-Methylbenzene-1,2-diamine [dyestuffintermediates.com]

- 10. 496-72-0 Cas No. | 4-Methylbenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. etd.iisc.ac.in [etd.iisc.ac.in]

- 14. 1,2-Benzenediamine, 4-methyl- [webbook.nist.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. lcms.cz [lcms.cz]

- 18. chromatographyonline.com [chromatographyonline.com]

Solubility Profile & Technical Application Guide: 4-Methylbenzene-1,2-diamine Sulfate

Topic: Solubility of 4-Methylbenzene-1,2-diamine Sulfate in Common Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Methylbenzene-1,2-diamine sulfate (also known as 3,4-diaminotoluene sulfate) is a critical aromatic diamine salt utilized primarily as a precursor in the synthesis of nitrogen-containing heterocycles, specifically benzimidazoles —a privileged scaffold in medicinal chemistry.[1] While historically associated with oxidative hair dye formulations, its utility in drug development lies in its role as a nucleophilic building block for antiviral, anti-ulcer, and anthelmintic agents.[1]

This guide provides a rigorous analysis of the solubility landscape of 4-Methylbenzene-1,2-diamine sulfate, distinguishing it from its free base counterpart.[1] It addresses the challenge of handling oxidation-sensitive diamines by leveraging the enhanced stability of the sulfate salt, providing actionable protocols for solubilization, quantification, and synthetic application.[1]

Physicochemical Characterization

Understanding the salt form is essential for accurate formulation and synthesis.[1] The sulfate salt stabilizes the electron-rich diamine against rapid atmospheric oxidation, a common issue with the free base.[1]

Table 1: Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 4-Methylbenzene-1,2-diamine sulfate | Alternate: 3,4-Diaminotoluene sulfate |

| CAS Number | 1084893-43-5 (Sulfate) / 496-72-0 (Free Base) | Ensure correct CAS is referenced for regulatory compliance. |

| Molecular Weight | 220.25 g/mol | Free base MW is 122.17 g/mol .[1] |

| Appearance | White to off-white or light purple powder | Darkens upon exposure to light/air (oxidation).[1] |

| pKa (Calculated) | pKa₁ ≈ 6.4, pKa₂ ≈ 2.8 | Values refer to the conjugate acid of the free base.[1] |

| Salt Stoichiometry | Typically 1:1 (Diamine : H₂SO₄) | Commercial grades may vary; verify via titration.[1] |

Solubility Landscape

The solubility of 4-Methylbenzene-1,2-diamine sulfate is governed by its ionic lattice energy versus the solvation capability of the medium.[1] Unlike the free base, which dissolves readily in non-polar organics, the sulfate salt requires high-dielectric or protic solvents.[1]

Aqueous Solubility & pH Dependence[1]

-

Water: The sulfate salt exhibits good solubility in water (>5 g/L), significantly higher than the free base in neutral conditions.[1]

-

pH Effect: Solubility is pH-dependent.[1] In highly acidic media (pH < 2), the salt remains stable and soluble.[1] As pH approaches the pKa of the first amine group (~6.4), the equilibrium shifts toward the free base, potentially causing precipitation if the concentration exceeds the free base's intrinsic solubility limit (~16 g/L).[1]

Organic Solvent Compatibility[1]

-

DMSO (Dimethyl Sulfoxide): Excellent solvent. DMSO disrupts the ionic lattice effectively, making it the preferred solvent for NMR analysis and nucleophilic substitution reactions where water must be excluded.[1]

-

Ethanol/Methanol: Moderate to Low solubility. While the free base is highly soluble in alcohols, the sulfate salt shows limited solubility (1–10 g/L).[1] Solubility can be enhanced by heating or adding small percentages of water.[1]

-

Non-Polar Solvents (Hexane, DCM, Ether): Insoluble. The salt is virtually insoluble in low-dielectric solvents, a property useful for purification (precipitating the salt from a reaction mixture).[1]

Table 2: Comparative Solubility Data (Estimated at 25°C)

Data synthesized from isomeric analogs (e.g., 2,5-diaminotoluene sulfate) and general amine sulfate properties.[1]

| Solvent | Solubility Rating | Estimated Range | Application Relevance |

| Water | Soluble | 5 – 20 g/L | Aqueous reactions, waste disposal. |

| DMSO | Soluble | 5 – 15 g/L | Synthetic solvent, NMR analysis.[1] |

| Ethanol | Slightly Soluble | 1 – 5 g/L | Recrystallization (antisolvent).[1] |

| Acetone | Insoluble | < 1 g/L | Washing/Purification.[1] |

| Diethyl Ether | Insoluble | Negligible | Removing non-polar impurities.[1] |

Thermodynamic & Kinetic Considerations

Dissolution Kinetics: The sulfate salt dissolves slower than the free base due to the energy required to break the crystal lattice.[1]

-

Recommendation: Use mild heating (40–50°C) and sonication to accelerate dissolution in DMSO or water.[1]

-

Stability Warning: Avoid prolonged heating in aqueous solution above 60°C without inert gas protection (Nitrogen/Argon), as hydrolysis or oxidation may accelerate.[1]

Visualization: Solvation Mechanism

Figure 1: Conceptual mechanism of amine sulfate dissolution, highlighting the necessity of high-dielectric solvents to overcome lattice energy.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch/grade.[1]

-

Preparation: Weigh approximately 200 mg of 4-Methylbenzene-1,2-diamine sulfate into a 20 mL scintillation vial.

-

Solvent Addition: Add 10.0 mL of the target solvent (Water, DMSO, or Ethanol).[1]

-

Equilibration: Seal the vial and sonicate for 15 minutes at 25°C. Place in a shaker/incubator at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

-

Drying: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue under vacuum at 40°C until constant weight.[1]

-

Calculation:

[1]

Protocol B: HPLC-Based Purity & Solubility Assay

Required for drug development workflows to ensure no degradation occurred during solubilization.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.[1]

-

Sample Prep: Dissolve standard in DMSO (1 mg/mL) and dilute with water/ACN (1:1).[1]

-

Note: The sulfate counter-ion will not be visible by UV; you are quantifying the diamine cation.[1]

Applications in Drug Development

The primary value of 4-Methylbenzene-1,2-diamine sulfate in pharmaceutical research is as a regioselective scaffold for Benzimidazoles.[1]

Benzimidazole Synthesis Workflow

The sulfate salt can be used directly in condensation reactions, often providing cleaner profiles than the free base by suppressing oxidative side reactions (e.g., formation of azines).[1]

Figure 2: Synthetic pathway for converting the diamine sulfate into pharmacologically active benzimidazoles.[1]

Key Synthetic Insight: When using the sulfate salt, the addition of a weak base (e.g., Sodium Acetate) is often required to buffer the sulfuric acid released during the reaction, preventing acid-catalyzed degradation of sensitive aldehydes.[1]

Safety & Stability (E-E-A-T)

Warning: Aromatic diamines are well-documented sensitizers and potential carcinogens.[1]

-

Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.[1]

-

Storage: Store at room temperature (or refrigerated) under an inert atmosphere (Argon/Nitrogen). The sulfate salt is hygroscopic; protect from moisture to prevent "caking" and hydrolysis.[1]

-

Disposal: Do not pour down the drain. Dispose of as hazardous organic waste containing amines.[1]

References

-

PubChem. (2025).[1][2][3] Compound Summary: 3,4-Diaminotoluene.[1][2][3][4][5][6][7] National Library of Medicine.[1] [Link][1]

-

Scientific Committee on Consumer Safety (SCCS). (2012).[1] Opinion on Toluene-2,5-diamine and its sulfate. European Commission.[1] [Link](Cited for comparative solubility data of isomeric diamine sulfates).

Sources

- 1. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3(or 4)-Methylbenzene-1,2-diamine | C14H20N4 | CID 16207119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3,4-Diaminotoluene | 496-72-0 [chemicalbook.com]

- 6. 4-METHYLBENZENE-1,2-DIAMINE | CAS 496-72-0 [matrix-fine-chemicals.com]

- 7. 3,4-Diaminotoluene | CAS#:496-72-0 | Chemsrc [chemsrc.com]

Technical Guide: Synthesis and Strategic Sourcing of Starting Materials for 3,4-Diaminotoluene Sulfate

Topic: Starting Materials for 3,4-Diaminotoluene Sulfate Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

3,4-Diaminotoluene (3,4-TDA) sulfate [CAS: 49672-06-8] is a critical aromatic amine intermediate used in the synthesis of heterocyclic pharmaceuticals, high-performance polymers, and oxidative hair dye formulations. Unlike its structural isomer 2,4-diaminotoluene, which is a potent carcinogen and strictly regulated, 3,4-TDA requires synthesis pathways that guarantee high regioselectivity to ensure safety and regulatory compliance.

This guide details the p-Toluidine Route , the industry-standard protocol for high-purity 3,4-TDA synthesis. This pathway is selected for its ability to strictly control nitration position, effectively eliminating the formation of the unwanted 2,4-isomer.

Core Starting Materials: Specifications & Sourcing

The quality of the final sulfate salt is deterministically linked to the purity of the initial amine and the grade of reagents used.

Primary Precursor: p-Toluidine (4-Aminotoluene)

The synthesis hinges on p-Toluidine as the scaffold. Direct nitration of toluene is unsuitable due to the difficulty in separating the resulting 3,4-dinitrotoluene from the major 2,4- and 2,6-isomers.

| Parameter | Specification | Technical Rationale |

| CAS Number | 106-49-0 | Unique identifier for procurement. |

| Purity | ≥ 99.5% (GC) | Impurities like o-toluidine lead to 2,3-diaminotoluene, a difficult-to-remove contaminant. |

| Appearance | White to lustrous plates | Darkening indicates oxidation (azo formation), requiring recrystallization before use. |

| Water Content | < 0.1% | Moisture interferes with the acetylation yield and stoichiometry. |

Reagents for Functional Group Manipulation

-

Acetic Anhydride (Ac₂O): Used for amine protection. Must be ACS Reagent grade (≥97%) to ensure complete conversion to the acetanilide.

-

Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄): Fuming nitric acid is preferred for the nitration step to minimize water content in the nitration mixture.

-

Palladium on Carbon (Pd/C): 10% loading. Used for catalytic hydrogenation. High surface area variants are preferred for faster kinetics.

-

Sulfuric Acid (Dilute): For the final salt formation. High purity (trace metal grade) is recommended if the final product is for pharmaceutical applications.

Synthesis Architecture: The p-Toluidine Pathway

The synthesis follows a four-stage "Protect-Nitrate-Deprotect-Reduce" logic. This strategy uses the acetamido group's steric bulk and directing effects to force nitration to the 3-position.

Logical Workflow Visualization

The following diagram illustrates the reaction pathway and critical control points (CCPs).

Figure 1: Step-wise synthesis pathway for 3,4-diaminotoluene sulfate ensuring regioselectivity.

Detailed Experimental Protocols

This section provides the methodology for the critical transformations.

Step 1 & 2: Protection and Nitration

Objective: Introduce the nitro group at the 3-position while preventing oxidation of the amine.

-

Acetylation: Dissolve p-toluidine (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) slowly. The exotherm drives the reaction. Pour into ice water to precipitate 4-methylacetanilide .

-

Validation: Melting point check (149–151 °C).

-

-

Nitration: Dissolve the dried 4-methylacetanilide in concentrated H₂SO₄. Cool to 0–5 °C. Add fuming HNO₃/H₂SO₄ mixture dropwise.

-

Critical Control Point: Temperature must not exceed 20°C. Higher temperatures risk dinitration or hydrolysis of the protecting group in situ.

-

Workup: Quench on ice. Filter the yellow precipitate (3-nitro-4-methylacetanilide ).

-

Step 3 & 4: Hydrolysis and Reduction

Objective: Remove the protecting group and reduce the nitro functionality to an amine.

-

Hydrolysis: Reflux the intermediate in 20% HCl or NaOH. The solid dissolves, and upon cooling/neutralization, 3-nitro-p-toluidine (red/orange crystals) precipitates.

-

Purity Check: This is a stable intermediate. Verify by TLC or HPLC before reduction.

-

-

Reduction:

-

Method A (Lab Scale): Catalytic hydrogenation. Dissolve 3-nitro-p-toluidine in methanol. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) or Parr shaker (40 psi) until uptake ceases. Filter catalyst under inert atmosphere (Ar/N₂) to prevent pyrophoric ignition.

-

Method B (Scale-up): Iron/Acid reduction (Béchamp reduction) if hydrogenation equipment is unavailable, though this requires rigorous purification to remove iron salts.

-

Step 5: Sulfate Salt Formation (The Stabilization Step)

The free base 3,4-diaminotoluene is highly susceptible to air oxidation, turning dark purple/black rapidly. Conversion to the sulfate salt stabilizes the molecule.

Protocol:

-

Dissolve the fresh 3,4-diaminotoluene free base in absolute ethanol (degassed).

-

Prepare a solution of concentrated H₂SO₄ (1.05 eq) in ethanol (cold).

-

Add the acid solution dropwise to the amine solution with vigorous stirring under N₂.

-

The sulfate salt will precipitate as a white to off-white crystalline solid.

-

Filtration: Filter immediately and wash with cold ethanol and diethyl ether.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Quality Control & Impurity Profile

Ensuring the absence of the 2,4-isomer is the primary safety requirement.

| Impurity | Origin | Detection Method | Limit (Typical) |

| 2,4-Diaminotoluene | Contamination in p-toluidine (o-toluidine impurity) or nitration rearrangement. | HPLC (Reverse Phase) | < 0.1% |

| 3-Nitro-p-toluidine | Incomplete reduction. | TLC / HPLC | < 0.5% |

| Oxidation Polymers | Air exposure during processing. | Colorimetry (Visual) | Passes Test (White/Off-white) |

Safety & Handling (E-E-A-T)

-

Carcinogenicity: While 3,4-TDA is less toxic than 2,4-TDA, all diaminotoluenes should be handled as potential carcinogens. Use a glove box or fume hood.

-

Sulfate Stability: The sulfate salt is acidic. Avoid contact with strong bases which liberate the unstable free amine.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7806, 3,4-Diaminotoluene. Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

National Institute of Standards and Technology (NIST). 3,4-Toluenediamine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Organization for Economic Co-operation and Development (OECD).SIDS Initial Assessment Report for Toluenediamines. (Provides toxicological context and impurity limits).

The Biological Significance of 4-Methylbenzene-1,2-diamine Sulfate: A Technical Guide for Drug Discovery and Development

Introduction: Beyond a Synthetic Intermediate

4-Methylbenzene-1,2-diamine sulfate, also known as 3,4-diaminotoluene sulfate, is a versatile chemical entity primarily recognized for its role as a precursor in the synthesis of a wide array of heterocyclic compounds. While its direct biological activity is a subject of toxicological interest, its profound importance in medicinal chemistry and drug development lies in its function as a foundational scaffold for molecules with significant therapeutic potential. This guide provides a comprehensive overview of the biological landscape of 4-Methylbenzene-1,2-diamine sulfate, from its inherent toxicological profile to the diverse bioactivities of its derivatives, offering insights for researchers, scientists, and drug development professionals.

Part 1: Toxicological and Pharmacological Profile of 4-Methylbenzene-1,2-diamine Sulfate

The inherent biological effects of 4-Methylbenzene-1,2-diamine and its salts are primarily centered around their toxicological properties. Understanding this profile is crucial for safe handling and for appreciating the structural modifications necessary to imbue its derivatives with therapeutic efficacy while mitigating toxicity.

Genotoxicity and Carcinogenicity

In vitro studies have demonstrated that 3,4-Toluenediamine (3,4-TDA), the free base of the sulfate salt, exhibits mutagenic properties in bacterial gene mutation assays and mammalian mutagenicity studies[1]. The isomers of diaminotoluene have been a subject of scrutiny by regulatory bodies, with 2,4-diaminotoluene being classified as a probable human carcinogen[2]. While the data for the 3,4-isomer is less extensive, the overall genotoxic potential of diaminotoluenes necessitates careful handling and thorough toxicological assessment of any new derivatives.

Reproductive and Developmental Toxicity

Animal studies have indicated potential reproductive toxicity associated with diaminotoluene isomers. For instance, studies on 2,4-TDA have shown effects on male fertility, including decreased sperm production and altered hormone levels[3]. While specific data on the 3,4-isomer sulfate salt is limited, these findings underscore the importance of evaluating the reproductive and developmental toxicity of any compounds derived from this scaffold.

Part 2: A Scaffold for Bioactive Molecules - The Versatility of 4-Methylbenzene-1,2-diamine Sulfate in Medicinal Chemistry

The true biological significance of 4-Methylbenzene-1,2-diamine sulfate is realized in the diverse array of bioactive molecules synthesized from it. Its vicinal diamine functionality on a toluene backbone provides a reactive platform for the construction of various heterocyclic systems.

Antimicrobial and Antifungal Derivatives

Derivatives of 4-Methylbenzene-1,2-diamine have shown promising antimicrobial and antifungal activities. The condensation of this diamine with various aldehydes and other reagents can yield benzimidazoles, quinoxalines, and Schiff bases with potent inhibitory effects against a range of pathogens.

Key Derivative Classes and their Antimicrobial Potential:

| Derivative Class | Synthetic Precursors | Target Pathogens (Examples) | Reference |

| Benzimidazoles | Carboxylic acids, Aldehydes | Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Candida albicans | [4] |

| Quinoxalines | α-Diketones, Oxalaldehyde | Various bacteria and fungi | [5][6] |

| Schiff Bases | Aldehydes | Gram-positive and Gram-negative bacteria | [7] |

Experimental Protocol: Synthesis of a Benzimidazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-substituted benzimidazole from 4-Methylbenzene-1,2-diamine sulfate.

Materials:

-

4-Methylbenzene-1,2-diamine sulfate

-

An appropriate aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol or another suitable solvent

-

A catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent.

Procedure:

-

Dissolve 4-Methylbenzene-1,2-diamine sulfate in the chosen solvent. If starting with the sulfate salt, neutralization with a base may be necessary to liberate the free diamine.

-

Add an equimolar amount of the aldehyde to the solution.

-

Add the catalyst.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final compound using techniques such as NMR, IR, and Mass Spectrometry.

Logical Workflow for Benzimidazole Synthesis

Caption: General workflow for the synthesis of benzimidazole derivatives.

Anticancer Derivatives

The benzimidazole scaffold, readily accessible from 4-Methylbenzene-1,2-diamine, is a well-established pharmacophore in anticancer drug discovery[8][9]. These derivatives can exert their cytotoxic effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain benzimidazole derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: They can be designed to target specific protein kinases involved in cancer cell signaling pathways, such as EGFR[10].

-

DNA Intercalation: Some derivatives can intercalate with DNA, interfering with replication and transcription.

Signaling Pathway: EGFR Inhibition by a Benzimidazole Derivative

Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative.

Anti-inflammatory Derivatives

Derivatives of 4-Methylbenzene-1,2-diamine have also been investigated for their anti-inflammatory properties. For instance, N(1)-benzyl-4-methylbenzene-1,2-diamine has been shown to inhibit nitric oxide (NO) production in macrophages by down-regulating the expression of inducible nitric oxide synthase (iNOS) at the transcriptional level[11]. This suggests a potential mechanism of action involving the inhibition of pro-inflammatory signaling pathways.

Part 3: Future Directions and Conclusion

While the direct biological activity of 4-Methylbenzene-1,2-diamine sulfate is primarily of toxicological concern, its role as a versatile building block in medicinal chemistry is undeniable. The continued exploration of novel derivatives synthesized from this scaffold holds significant promise for the development of new therapeutic agents.

Future research should focus on:

-

Rational Drug Design: Utilizing computational methods to design derivatives with enhanced target specificity and reduced off-target toxicity.

-

Exploration of Novel Scaffolds: Moving beyond benzimidazoles and quinoxalines to explore other heterocyclic systems accessible from 4-Methylbenzene-1,2-diamine.

-

Comprehensive Toxicological Profiling: Ensuring that novel bioactive derivatives undergo rigorous safety assessments to mitigate the inherent toxicities associated with the parent diamine structure.

References

-

SCREENING NONCANCER PROVISIONAL VALUES - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0). (n.d.). NCBI. Retrieved January 29, 2026, from [Link]

-

Diaminotoluenes (DATs) HID. (2015, August 1). OEHHA. Retrieved January 29, 2026, from [Link]

-

Diaminotoluenes (EHC 74, 1987). (n.d.). INCHEM. Retrieved January 29, 2026, from [Link]

-

4-methylbenzene-1,2-diamine | 496-72-0 | Buy Now. (n.d.). Molport. Retrieved January 29, 2026, from [Link]

-

COVER PAGE. (2007, November 19). OECD Existing Chemicals Database. Retrieved January 29, 2026, from [Link]

-

N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

-

Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0). (n.d.). PPRTV Library. Retrieved January 29, 2026, from [Link]

-

Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023, October 14). PMC - NIH. Retrieved January 29, 2026, from [Link]

-

Suppressive effect of novel aromatic diamine compound on nuclear factor-kappaB activation and inducible nitric oxide synthase expression. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

-

3,4-Dihydroxytoluene, a metabolite of rutin, inhibits inflammatory responses in lipopolysaccharide-activated macrophages by reducing the activation of NF-κB signaling. (2014, January 13). PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

-

4-methylbenzene-1,2-diamine?. (2016, October 10). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][3][12]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. (2020, June 20). Semantic Scholar. Retrieved January 29, 2026, from [Link]

-

1,2-Benzenediamine, 4-methyl-. (n.d.). The NIST WebBook. Retrieved January 29, 2026, from [Link]

-

Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. (n.d.). Neuroquantology. Retrieved January 29, 2026, from [Link]

-

Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (2013, March 26). MDPI. Retrieved January 29, 2026, from [Link]

-

Synthesis, Anti-Inflammatory, Analgaesic and Anti-Amoebic Activity Evaluation of Some Pyrimidobenzimidazole and Pyrimidopyridoimidazole Derivatives. (2001, December 19). Australian Journal of Chemistry. Retrieved January 29, 2026, from [Link]

-

New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022, February 17). ACS Publications. Retrieved January 29, 2026, from [Link]

-

Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. (2014, September 17). ACS Publications. Retrieved January 29, 2026, from [Link]

-

(PDF) Synthesis, characterization, antioxidant activities and DFT calculations of 2,4-bis (2-hydroxy-3-methoxy benzaldehyde) diiminotoluene Schiff base. (2022, December 2). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][3][12]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

-

HEALTH EFFECTS. (n.d.). Toxicological Profile for Methylenedianiline - NCBI Bookshelf. Retrieved January 29, 2026, from [Link]

-

(PDF) Preparation, identification and antimicrobial studies of some bimetallic bridged thiocyanates complexes containing N,N'-bis (4-isopropyl benzylidene) 4-methyl benzene -1,2-diamine Schiff base ligand. (2016, December 7). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021, February 18). MDPI. Retrieved January 29, 2026, from [Link]

-

synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive. (n.d.). Connect Journals. Retrieved January 29, 2026, from [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

-

Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (2021, April 29). Semantic Scholar. Retrieved January 29, 2026, from [Link]

- Provisional Peer-Reviewed Toxicity Values for Provisional Peer-Reviewed Toxicity Values for Toluene-2,5-diamine (CASRN 95-70-5) and Compounds Toluene-2,5-diamine sulfate (6369-59-1) [also known as 1,4-Benzenediamine-2-methyl sulfate or 2-. (n.d.). epa nepis. Retrieved January 29, 2026, from https://nepis.epa.gov/Exe/ZyNET.exe/P100G2I4.TXT?ZyActionD=ZyDocument&Client=EPA&Index=2011+Thru+2015&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C11thru15%5CTxt%5C00000018%5CP100G2I4.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x&Toc=

-

Enantioselective Synthesis of Bioactive Molecules via Asymmetric Reductions, Dihydroxylations of Olefins and Synthetic Methodologies. (n.d.). CSIR-NCL Digital Repository - National Chemical Laboratory. Retrieved January 29, 2026, from [Link]

-

Amines: Synthesis, Properties and Applic. (n.d.). Assets - Cambridge University Press. Retrieved January 29, 2026, from [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. SCREENING NONCANCER PROVISIONAL VALUES - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-methylbenzene-1,2-diamine | 496-72-0 | Buy Now [molport.com]

potential applications of aromatic diamine sulfates in research

Technical Whitepaper: Advanced Applications of Aromatic Diamine Sulfates in Research & Development

Executive Summary

Aromatic diamine sulfates represent a critical class of stabilized amine salts used extensively in analytical chemistry, oxidative dye synthesis, and polymer engineering. While their free-base counterparts (e.g., p-phenylenediamine) are chemically versatile, they suffer from rapid oxidative degradation and poor shelf stability. The sulfate salt form mitigates these issues by protonating the amine functionality, thereby locking the molecule in a redox-stable state until activation.

This guide details the technical utility of ADS, specifically focusing on N,N-Diethyl-p-phenylenediamine (DPD) sulfate in water analytics and 2,5-Diaminotoluene sulfate in oxidative coupling research. We provide validated protocols, mechanistic insights, and safety frameworks for integrating these reagents into high-precision workflows.

Section 1: Chemical Stability & The "Proton Lock" Mechanism

The primary value proposition of aromatic diamine sulfates in research is stability . Free aromatic amines are electron-rich and prone to atmospheric oxidation, leading to the formation of "tars" or azo-oligomers.

-

The Mechanism: Sulfuric acid protonates the nitrogen lone pairs (

). This removes electron density from the aromatic ring, significantly raising the oxidation potential. -

Research Implication: Researchers should purchase and store the sulfate form for long-term reproducibility.

-

Activation: For nucleophilic applications (e.g., polymer synthesis), the free amine must be liberated in situ using a stoichiometric base (e.g., Sodium Carbonate or Triethylamine) under inert atmosphere.

Section 2: Analytical Chemistry – The DPD Method

The most ubiquitous application of ADS is the DPD Colorimetric Method for determining residual chlorine and ozone in water. The reagent of choice is N,N-Diethyl-p-phenylenediamine sulfate .

Mechanistic Principle

The DPD amine functions as a specific indicator. In the presence of an oxidant (Chlorine), it undergoes a single-electron oxidation to form a stable radical cation known as a Wurster’s Dye (Magenta/Pink).

-

Step 1: DPD Sulfate is dissolved; buffer neutralizes the salt.

-

Step 2: Oxidant removes one electron from the unprotonated nitrogen.

-

Step 3: Formation of the semiquinone cationic radical (Pink,

nm). -

Step 4 (Over-oxidation): If chlorine levels are too high, the radical oxidizes further to a colorless imine (bleaching effect).

Visualization: DPD Oxidation Pathway

Caption: The stepwise oxidation of DPD. The quantification window relies on the stability of the Wurster's Dye intermediate.

Experimental Protocol: Total Chlorine Determination

Objective: Quantify total chlorine in aqueous samples using DPD Sulfate.

Reagents:

-

DPD Sulfate Solution (1 g/L in 0.1M

). -

Phosphate Buffer (pH 6.5).

-

Potassium Iodide (KI) crystals (for Total Chlorine).

Workflow:

-

Blanking: Zero the spectrophotometer at 515 nm with deionized water.

-

Buffering: Add 0.5 mL Phosphate Buffer to a 10 mL sample vial.

-

Reagent Addition: Add 0.5 mL DPD Sulfate solution. Note: Solution should remain clear.

-

Activation: Add 10 mL of sample water.

-

Free Chlorine reacts immediately (Pink color).

-

-

Total Chlorine: Add ~0.1 g KI crystals. Stir.

-

Chloramines oxidize iodide to iodine, which oxidizes DPD to the pink radical.

-

-

Measurement: Read Absorbance at 515 nm after 2 minutes.

Section 3: Oxidative Coupling & Dye Synthesis

In cosmetic science and textile research, 2,5-Diaminotoluene sulfate (2,5-DTS) is the industry-standard "primary intermediate" for permanent hair dyes, replacing the more sensitizing p-phenylenediamine (PPD).

The Coupling Mechanism

Oxidative dyeing requires three components:

-

Precursor (Primary Intermediate): 2,5-DTS.

-

Coupler: Electron-rich aromatics (e.g., Resorcinol, m-Aminophenol).

-

Oxidant: Hydrogen Peroxide (

) under alkaline conditions.

The sulfate salt ensures the precursor does not pre-polymerize in the tube. Upon mixing with the alkaline developer (Ammonia/MEA), the free amine is released and oxidized to a diimine, which attacks the coupler.

Visualization: Oxidative Dye Formation

Caption: The conversion of 2,5-Diaminotoluene sulfate into a permanent indo dye via oxidative coupling.

Section 4: Data Summary & Properties

| Compound | CAS No. | Primary Application | Solubility (Water) | Stability Note |

| DPD Sulfate | 6283-63-2 | Water Analysis (Chlorine/Ozone) | High | Hygroscopic; store desiccated. |

| p-Phenylenediamine Sulfate | 16245-77-5 | Aramid Polymers, Dyes | Moderate | Light sensitive; store in amber. |

| 2,5-Diaminotoluene Sulfate | 615-50-9 | Hair Dyes (Low sensitization) | High | Replaces PPD in modern formulations. |

| m-Phenylenediamine Sulfate | 541-69-5 | Epoxy Curing, Textile Dyes | High | Precursor for azo dyes. |

References

-

American Public Health Association (APHA).Standard Methods for the Examination of Water and Wastewater, Method 4500-Cl G. DPD Colorimetric Method. Washington, D.C.

-

[Link]

-

-

U.S. Environmental Protection Agency (EPA).Method 330.

-

[Link]

-

-

National Center for Biotechnology Information (NCBI).

-

[Link]

-

-

Scientific Committee on Consumer Safety (SCCS).

-

[Link]

-

Technical Guide: Spectroscopic Characterization of 4-Methylbenzene-1,2-diamine Sulfate

Executive Summary

4-Methylbenzene-1,2-diamine sulfate (also known as 3,4-Diaminotoluene sulfate ) is a critical intermediate in the synthesis of benzimidazole-based polymers, dyes, and pharmaceutical ligands. Unlike its regioisomer toluene-2,5-diamine (widely used in oxidative hair dyes), the 3,4-isomer is characterized by the ortho-positioning of its amine groups, facilitating chelation and heterocycle formation.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers. It addresses the specific challenge of characterizing the sulfate salt form, where protonation shifts and counter-ion signals often obscure the free base signature.

Chemical Profile & Identity

| Parameter | Detail |

| IUPAC Name | 4-Methylbenzene-1,2-diamine sulfate |

| Common Synonyms | 3,4-Diaminotoluene sulfate; 3,4-Toluenediamine sulfate |

| CAS Number | 615-50-9 (Free Base: 496-72-0; Commercial Sulfate: 1084893-43-5) |

| Molecular Formula | C₇H₁₀N₂[1][2][3][4][5] · H₂SO₄ (Typically 1:1 salt) |

| Molecular Weight | 220.25 g/mol (Salt); 122.17 g/mol (Free Base) |

| Solubility | High in Water, DMSO; Low in EtOH, DCM, Chloroform |

Critical Distinction: Do not confuse with Toluene-2,5-diamine sulfate (CAS 615-50-9 refers to the 2,5-isomer in some databases; always verify structure). The 3,4-isomer has amines at positions 1 and 2 relative to the ring, with the methyl at position 4.

Sample Preparation & Analytical Workflow

For reproducible spectroscopy, proper solubilization of the sulfate salt is paramount. The salt is insoluble in non-polar organic solvents (CDCl₃) typically used for free amines.

Protocol: NMR Sample Preparation

-

Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d₆) for ¹H-NMR.

-

Why: It solubilizes the salt completely and slows proton exchange, allowing observation of the ammonium protons (-NH₃⁺) which are often invisible in D₂O.

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Protocol: IR Sample Preparation

-

Technique: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Pre-treatment: Ensure the sample is dried (vacuum desiccator) to remove hygroscopic water, which interferes with the N-H/O-H region (3000–3500 cm⁻¹).

Figure 1: Analytical workflow for characterizing amine sulfate salts, prioritizing solvent compatibility.

Nuclear Magnetic Resonance (NMR) Data[6][7][8]

The formation of the sulfate salt causes significant downfield shifts (deshielding) of the aromatic protons compared to the free base due to the positive charge on the ammonium groups withdrawing electron density from the ring.

¹H-NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Note |

| 8.50 – 9.50 | Broad Singlet | 6H | –NH₃⁺ | Ammonium protons (exchangeable). Visible in DMSO; disappears in D₂O. |

| 7.05 | Doublet (J ≈ 8 Hz) | 1H | Ar-H (C5) | Ortho-coupling to C6 proton. |

| 6.85 | Singlet (Broad) | 1H | Ar-H (C3) | Isolated by substituents; may show weak meta-coupling. |

| 6.75 | Doublet (J ≈ 8 Hz) | 1H | Ar-H (C6) | Ortho-coupling to C5 proton. |

| 2.25 | Singlet | 3H | –CH₃ | Methyl group attached to C4. |

Note: Shifts are approximate and concentration-dependent. The aromatic region (6.7–7.1 ppm) is an ABC system but simplified here for clarity.

¹³C-NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 138.5 | Quaternary C | C4 (Methyl-bearing) |

| 130.2 | Quaternary C | C1 (Amine-bearing) |

| 128.8 | Quaternary C | C2 (Amine-bearing) |

| 124.5 | CH | C5 |

| 121.0 | CH | C6 |

| 118.5 | CH | C3 |

| 20.5 | CH₃ | Methyl Carbon |

Infrared Spectroscopy (FT-IR)

The IR spectrum is the quickest method to confirm the salt form. The sulfate ion dominates the fingerprint region, while the ammonium stretches broaden the high-energy region.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |

| 2600 – 3200 | N–H Stretch (–NH₃⁺) | Broad/Strong | Indicates protonated amine (salt form). Overlaps C-H stretches. |

| 1500 – 1600 | C=C Aromatic Stretch | Medium | Confirmation of benzene ring. |

| 1100 – 1150 | S=O Stretch (Sulfate) | Very Strong/Broad | Primary diagnostic for sulfate salt. |

| 610 – 620 | SO₄²⁻ Bending | Medium | Secondary confirmation of sulfate. |

Mass Spectrometry (MS)[6][8][9][10]

In Mass Spectrometry (ESI or EI), the sulfate salt dissociates. You will primarily detect the free base cation.

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Fragmentation Pathway[9][10][11]

-

Molecular Ion: [M+H]⁺ = 123.09 m/z (Base peak).

-

Fragment 1: [M – NH₃]⁺ = 106 m/z (Loss of ammonia).

-

Fragment 2: [M – CH₃]⁺ = 108 m/z (Loss of methyl).

-

Tropylium Ion: m/z 91 (Characteristic of toluene derivatives).

Figure 2: Predicted ESI(+) fragmentation pathway for the 4-methylbenzene-1,2-diamine cation.

References

-

NIST Chemistry WebBook. 1,2-Benzenediamine, 4-methyl- (Free Base Spectra).[3] National Institute of Standards and Technology.

-

SCCS (Scientific Committee on Consumer Safety). Opinion on Toluene-2,5-diamine and its sulfate. (Used for comparative exclusion of the 2,5-isomer). European Commission.

-

PubChem. 3,4-Diaminotoluene (Compound Summary). National Library of Medicine. [6]

-

Sigma-Aldrich. Safety Data Sheet: 3,4-Diaminotoluene. (Provides solubility and stability data).

Sources

- 1. 1084893-43-5|4-Methylbenzene-1,2-diamine sulfate|BLD Pharm [bldpharm.com]

- 2. 1084893-43-5|4-Methylbenzene-1,2-diamine sulfate|BLD Pharm [bldpharm.com]

- 3. 1,2-Benzenediamine, 4-methyl- [webbook.nist.gov]

- 4. 4-methylbenzene-1,2-diamine | 496-72-0 | Buy Now [molport.com]

- 5. Page loading... [guidechem.com]

- 6. 3,4-Diaminotoluene|High-Purity Research Chemical [benchchem.com]

Thermal Stability and Decomposition of 4-Methylbenzene-1,2-diamine Sulfate: An In-Depth Technical Guide

Executive Summary

4-Methylbenzene-1,2-diamine sulfate (CAS: 1084893-43-5; Synonyms: 3,4-Diaminotoluene sulfate, 3,4-Toluenediamine sulfate) is a critical intermediate in the synthesis of dyes, polymers, and pharmaceutical precursors.[1] Its thermal stability profile is governed by the ionic interaction between the diamine core and sulfuric acid, rendering it significantly more stable than its free base counterpart. However, upon reaching its decomposition onset temperature (typically >200°C), the compound undergoes a complex degradation pathway releasing toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

This guide provides a rigorous technical analysis of the compound's thermal behavior, detailing experimental protocols for validation and the mechanistic pathways of decomposition. It is designed for researchers requiring high-fidelity data for process safety and quality control.

Part 1: Physicochemical Profile & Salt Stoichiometry

Understanding the thermal behavior requires establishing the molecular baseline. The sulfate salt forms a crystal lattice that stabilizes the oxidation-prone diamine.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 4-Methylbenzene-1,2-diamine sulfate |

| Common Name | 3,4-Diaminotoluene sulfate |

| CAS Registry | 1084893-43-5 (Sulfate); 496-72-0 (Free Base) |

| Molecular Formula | C₇H₁₂N₂O₄S (C₇H₁₀N₂[2][3][4][5] · H₂SO₄) |

| Molecular Weight | 220.25 g/mol |

| Appearance | White to pale purple crystalline powder (discolors upon oxidation) |

| Solubility | High in water; low in non-polar organic solvents |

Structural Stabilization

The protonation of the amino groups (–NH₂) by sulfuric acid forms ammonium cations (–NH₃⁺). This ionic bonding elevates the lattice energy, raising the melting/decomposition point significantly compared to the free base (which melts at ~89°C).

Part 2: Thermal Analysis Methodology (Self-Validating Protocols)

To accurately determine the stability profile, researchers must employ coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 1: Coupled TGA/DSC Analysis

Objective: Determine the onset of decomposition (

Experimental Setup:

-

Instrument: Simultaneous TGA/DSC analyzer (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).

-

Sample Prep:

-

Mass: 5–10 mg (Precision ±0.01 mg).

-

Crucible: Alumina (

) open pan to allow gas escape, preventing secondary reactions from pressure buildup. -

Atmosphere: Dynamic Nitrogen (

) purge at 50 mL/min (inert environment) vs. Air (oxidative environment).

-

-

Heating Profile:

-

Equilibration: 30°C for 5 minutes.

-

Ramp: 10°C/min to 600°C.

-

-

Validation Criteria:

-

Baseline drift must be <10 µg over the temperature range.

-

Duplicate runs must show

variance <2°C.

-

Protocol 2: Isothermal Stability Testing (Accelerated Aging)

Objective: Predict long-term storage stability.

-

Heat sample to

(approx. 150°C). -

Hold for 24 hours under

. -

Analyze post-stress sample via HPLC to quantify degradation products (e.g., azo-dimers, oxidized quinones).

Part 3: Decomposition Mechanism & Pathway

The thermal degradation of 4-Methylbenzene-1,2-diamine sulfate occurs in distinct stages. Unlike simple melting, the sulfate salt typically undergoes decomposition-induced melting , where the lattice collapses simultaneously with chemical bond breaking.

Stage 1: Dehydration & Desolvation (50°C – 120°C)

-

Event: Loss of surface water or lattice water (if hydrated).

-

Observation: Minor mass loss (<2%) in TGA; broad endotherm in DSC.

-

Significance: Pre-drying samples at 105°C is crucial to distinguish moisture loss from true decomposition.

Stage 2: Salt Dissociation & Proton Transfer (220°C – 260°C)

-

Event: The ionic bond weakens.

may dissociate, or the amine core may undergo proton transfer. -

Observation: Sharp endothermic peak (melting) immediately followed by exothermic decomposition.

-

Chemistry:

Stage 3: Pyrolysis & Oxidation (>260°C)

-

Event: Fragmentation of the benzene ring and oxidation of the amine groups.

-

Products:

-

Gases:

, -

Residue: Carbonaceous char (coke).

-

-

Observation: Rapid mass loss in TGA; complex exothermic peaks in DSC.

Visualization: Decomposition Pathway

Figure 1: Thermal decomposition pathway of 4-Methylbenzene-1,2-diamine sulfate.

Part 4: Safety & Handling Implications

The decomposition products pose severe respiratory hazards. The release of sulfur oxides (

Quantitative Hazard Profile

| Hazard Class | Trigger Temp | Consequence | Mitigation |

| Thermal Runaway | >250°C | Rapid gas evolution ( | Use burst disks; avoid confinement heating. |

| Toxic Release | >200°C | Release of | Scrubber systems with caustic soda ( |

| Dust Explosion | Ambient | Fine powder can be explosive if suspended in air. | Grounding/Bonding; Inerting with |

Storage Recommendations

-

Temperature: Store < 30°C.

-

Atmosphere: Store under Argon or Nitrogen to prevent slow oxidation (browning) which lowers the decomposition onset temperature.

-

Container: HDPE or Glass (Dark/Amber) to prevent photo-degradation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13627915, 4-Methyl-o-phenylenediamine sulfate. [Link]

-

Scientific Committee on Consumer Safety (SCCS). Opinion on Toluene-2,5-diamine and its sulfate (Related Isomer Stability Data). SCCS/1479/12.[4] [Link]

-

Organic Syntheses. 2,4-Diaminotoluene (Synthesis and Sulfate Precipitation). Coll. Vol. 2, p.160 (1943). [Link]

Sources

Reactivity of the Amine Groups in 4-Methylbenzene-1,2-diamine Sulfate: A Technical Guide

Executive Summary

4-Methylbenzene-1,2-diamine sulfate (CAS: 1084893-43-5 for the sulfate; Free base CAS: 496-72-0), often referred to as 3,4-diaminotoluene sulfate, represents a critical scaffold in the synthesis of nitrogen-containing heterocycles. Unlike its para-diamine isomer (used primarily in dye manufacturing), this ortho-diamine is the metabolic gateway to benzimidazoles and quinoxalines —pharmacophores ubiquitous in anthelmintics, kinase inhibitors, and high-performance polymers.

This guide addresses the specific challenge of manipulating the sulfate salt form. While the sulfate counterion provides superior oxidative stability and shelf-life compared to the free base, it renders the amine groups non-nucleophilic. Successful utilization requires a precise understanding of the electronic bias introduced by the methyl group and the in-situ activation protocols necessary to restore reactivity.

Molecular Architecture & Electronic Profile

To predict reactivity, one must deconstruct the electronic influence of the 4-methyl substituent on the 1,2-diamine core.

The "Methyl Bias" (Regioselectivity)

The methyl group at position C4 exerts a positive inductive effect (+I) and hyperconjugation, enriching the electron density of the benzene ring. However, this enrichment is not uniform.

-

N1 (Position 1): Located para to the methyl group. Electronic resonance effects from the methyl group increase electron density significantly at this position.

-

N2 (Position 2): Located meta to the methyl group. It receives less electron density enhancement compared to N1.

The Sulfate Mask

In the sulfate form (

-

Reactivity State: Inert to electrophiles.

-

Solubility: Highly soluble in water; sparingly soluble in non-polar organic solvents (DCM, Toluene).

-

Activation Requirement: The salt must be neutralized (liberated) to generate the free amine (

) for any condensation reaction to occur.

Visualization: Reactivity Landscape

The following diagram illustrates the activation pathway and the divergent synthesis routes based on the electrophile choice.

Figure 1: The activation workflow showing the transition from the inert sulfate salt to the active free base, leading to two primary heterocyclic scaffolds.

Critical Protocol: In-Situ Desalting & Activation

Directly mixing the sulfate salt with electrophiles often leads to low yields or stalled reactions. The following protocol ensures complete activation.

Protocol A: Homogenous In-Situ Activation (For Organic Solvents)

Application: When the subsequent reaction requires anhydrous organic conditions (e.g., acylation).

-

Suspension: Suspend 1.0 eq of 4-Methylbenzene-1,2-diamine sulfate in the reaction solvent (e.g., DMF, EtOH, or DCM).

-

Base Addition: Add 2.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

-

Why 2.2 eq? You need 2 equivalents to neutralize the sulfuric acid (assuming 1:1 salt stoichiometry) and a slight excess to drive the equilibrium.

-

-

Validation: Stir for 15–30 minutes at room temperature.

-

Visual Check: The suspension should change character. The heavy sulfate crystals will dissolve or be replaced by fine precipitates of the amine-sulfate salt (Et3N·H2SO4).[1]

-

TLC Check: Spot the supernatant against the starting sulfate (dissolved in water/MeOH). The free base will have a distinct Rf and react differently to ninhydrin (often turning yellow/brown rapidly).

-

Protocol B: Biphasic Free-Basing (Scale-Up Preferred)

Application: For bulk preparation of the clean free base to avoid amine salt byproducts in the reaction.

-

Dissolution: Dissolve the sulfate salt in minimal deionized water (approx. 5 mL/g). The solution will be acidic (pH ~1-2).

-

Neutralization: Slowly add 20% w/v NaOH or saturated

solution while stirring.-

Endpoint: Adjust to pH 9–10.

-

-

Extraction: The free diamine will precipitate or oil out. Extract 3x with Ethyl Acetate or DCM.

-

Drying: Dry the organic layer over anhydrous

and concentrate in vacuo.-

Note: The resulting free base is sensitive to oxidation. Use immediately or store under Nitrogen/Argon.

-

Heterocycle Synthesis: Mechanisms & Methodologies

Benzimidazole Synthesis (The Phillips Condensation)

This is the most common application. The reaction involves the condensation of the diamine with a carboxylic acid or aldehyde.[2]

Mechanism:

-

Nucleophilic Attack: The N1 amine (more nucleophilic) attacks the carbonyl carbon of the acid/aldehyde.

-

Amide Formation: Formation of the mono-amide intermediate.

-

Cyclization: The N2 amine attacks the amide carbonyl, followed by dehydration to form the imidazole ring.

Standard Protocol (Phillips Type):

-

Reagents: 4-Methylbenzene-1,2-diamine sulfate (1 eq), Carboxylic Acid (1.1 eq), 4N HCl (aqueous).

-

Conditions: Reflux for 4–12 hours.[3]

-

Note: In strong acid (HCl), the sulfate is irrelevant as the medium is already acidic. However, the final product must be precipitated by adding Ammonia (

).

Quinoxaline Synthesis

Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields quinoxalines.

Regioselectivity Note: When reacting with unsymmetrical diketones, the major isomer is dictated by the initial attack of the N1 amine on the more electrophilic carbonyl carbon of the diketone.

Data Summary: Reactivity Comparison

| Feature | N1 (Para to Methyl) | N2 (Meta to Methyl) | Implications |

| Electronic Density | High (+I effect, resonance) | Moderate | N1 is the primary nucleophile. |

| Steric Hindrance | Low | Low-Moderate | Sterics are rarely the limiting factor. |

| pKa (Conjugate Acid) | ~4.8 (Est) | ~4.3 (Est) | N1 is more basic. |

| Primary Reaction | First Acylation / Alkylation | Cyclization (Ring Closure) | Control stoichiometry to avoid bis-acylation. |

Safety & Handling (E-E-A-T)

Warning: Phenylenediamines are known sensitizers and potential carcinogens.

-

Inhalation: The sulfate salt is a fine powder. Use a localized exhaust hood or a powder containment balance enclosure.

-

Skin Contact: Permeates skin. Double-gloving (Nitrile) is mandatory.

-